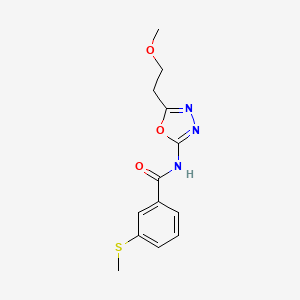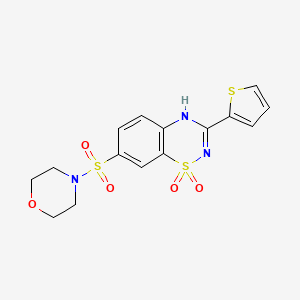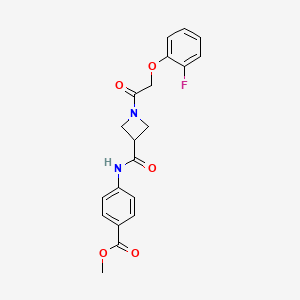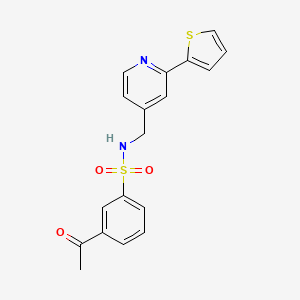
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
Compounds related to N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide have been synthesized and evaluated for their in vitro antidiabetic activity. A study highlighted the synthesis of dihydropyrimidine derivatives, showing potential antidiabetic properties through α-amylase inhibition assays, indicating their relevance in diabetes management (Lalpara et al., 2021).
Anticancer Activity
Several studies have reported the synthesis and characterization of compounds with the 1,3,4-oxadiazole moiety showing anticancer activities. For instance, N-substituted benzamide derivatives were evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives with a thiadiazole amide moiety, showing good nematocidal activity against Bursaphelenchus xylophilus, which could imply potential anticancer mechanisms due to their bioactivity profile (Liu et al., 2022).
Antimicrobial and Antiviral Activities
Compounds bearing the 1,3,4-oxadiazole scaffold have also been investigated for their antimicrobial and antiviral properties. A study described the synthesis of benzamide-based 5-aminopyrazoles, which showed remarkable anti-avian influenza virus activity, indicating their potential use in antiviral therapies (Hebishy et al., 2020). Another investigation into 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities, suggesting their usefulness in addressing bacterial infections (Bektaş et al., 2010).
Supramolecular Gelators
Research into N-(thiazol-2-yl) benzamide derivatives, which are structurally related to the target compound, has explored their gelation behavior, highlighting the importance of methyl functionality and non-covalent interactions in their gelation/non-gelation behavior. This indicates potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. This application is vital in the context of material science, offering a pathway to protecting industrial materials against corrosion (Ammal et al., 2018).
Propiedades
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-7-6-11-15-16-13(19-11)14-12(17)9-4-3-5-10(8-9)20-2/h3-5,8H,6-7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYZGUXHTYGQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)


![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)


![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)

